

An In-depth Technical Guide to the Chemical Properties of Direct Red 26

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

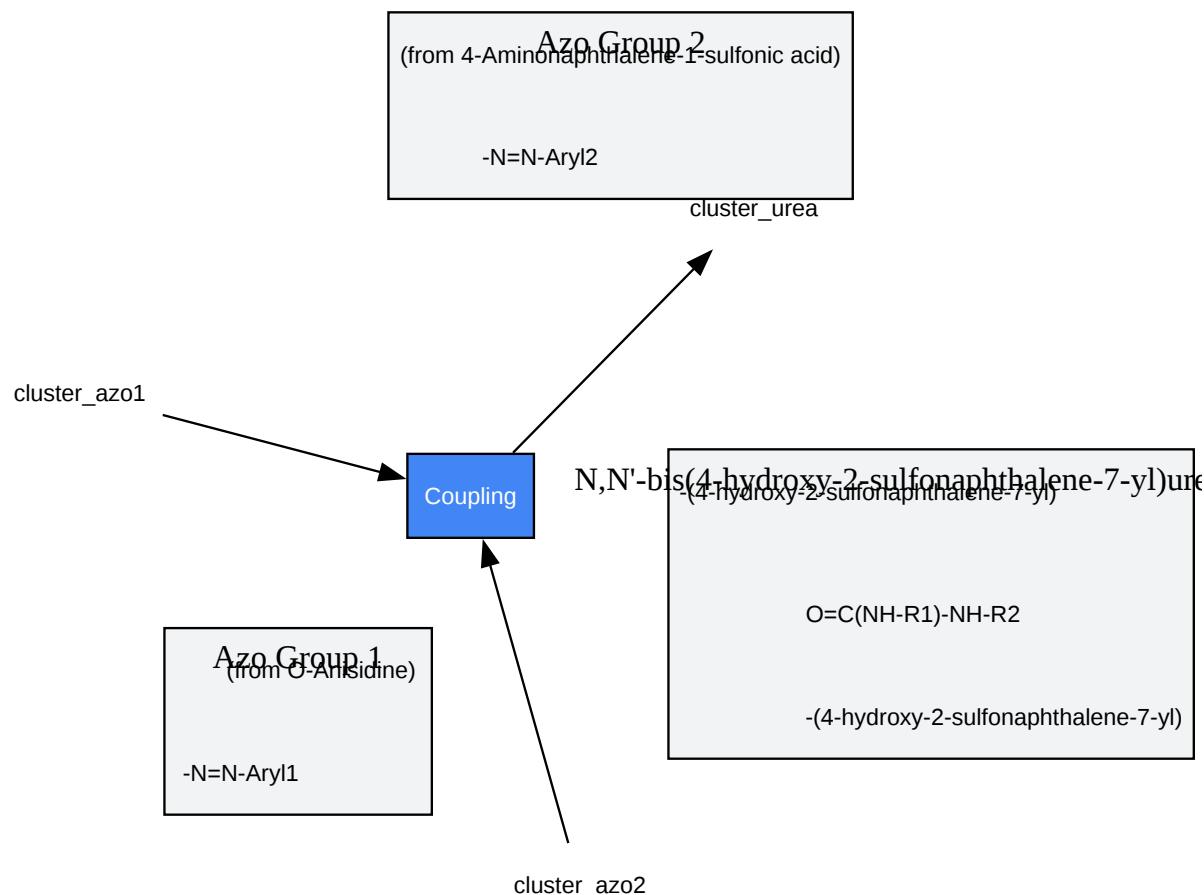
Compound Name: *Direct Red 26*

Cat. No.: *B14148512*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Direct Red 26** (C.I. 29190), a double azo dye. The information is compiled to assist in research, scientific investigation, and development applications where this compound may be of interest.


Core Chemical Identity

Direct Red 26, also known by synonyms such as Direct Red 8BSA and Direct Fast Scarlet 8BSA, is a water-soluble dye belonging to the double azo class.^[1] Its fundamental chemical and physical identifiers are summarized in the table below.

Property	Value	Reference
CI Name	Direct Red 26	[1]
CI Number	29190	[1]
CAS Number	3617-80-7	[1]
Molecular Formula	$C_{38}H_{25}N_6Na_3O_{13}S_3$	[1]
Molecular Weight	938.81 g/mol	
Appearance	Red powder	
Chemical Class	Double Azo Dye	

Chemical Structure

The chemical structure of **Direct Red 26** is characterized by the presence of two azo groups ($-N=N-$), which are the primary chromophores responsible for its red color. The molecule also contains multiple sulfonic acid groups, which impart water solubility, a key characteristic of direct dyes.

[Click to download full resolution via product page](#)

Figure 1: A conceptual diagram illustrating the key functional components of the **Direct Red 26** molecule based on its manufacturing process.

Physicochemical Properties

Solubility

Direct Red 26 is characterized by its solubility in water, a property essential for its application in dyeing processes. This solubility is attributed to the presence of multiple sodium sulfonate ($-\text{SO}_3\text{Na}$) groups in its molecular structure. While specific quantitative solubility data (e.g., in g/L at a specific temperature) for **Direct Red 26** is not readily available in the reviewed literature, direct dyes are generally designed to have good water solubility.

Stability

The stability of **Direct Red 26** is a critical parameter for its practical applications and toxicological assessment. Key aspects of its stability include:

- pH Stability: Azo dyes can exhibit color changes with significant shifts in pH due to protonation or deprotonation of functional groups. While specific data on the degradation kinetics of **Direct Red 26** at different pH values is limited, a study on another direct dye, Direct Red 23, indicated that decolorization efficiency was pH-dependent, with maximum efficiency at pH 9.
- Thermal Stability: The thermal degradation of dyes is an important consideration. For azo dyes, high temperatures can lead to the cleavage of the azo bond and other structural changes. Studies on other red dyes have shown that thermal degradation typically follows first-order kinetics.
- Light Stability (Photostability): Azo dyes are known to be susceptible to fading upon exposure to light, particularly UV radiation. The photostability is a measure of a dye's resistance to photodegradation. While a specific photostability quantum yield for **Direct Red 26** has not been found, this is a crucial property for any application where color fastness is required.

Reactivity

The reactivity of **Direct Red 26** is largely dictated by its azo linkages and aromatic structures.

- Reaction with Oxidizing Agents: The azo bond is susceptible to cleavage by strong oxidizing agents. For instance, sodium hypochlorite (bleach) is known to decolorize azo dyes by

breaking the $-N=N-$ double bond, which is the primary chromophore. This reaction leads to the formation of smaller, often colorless, aromatic compounds.

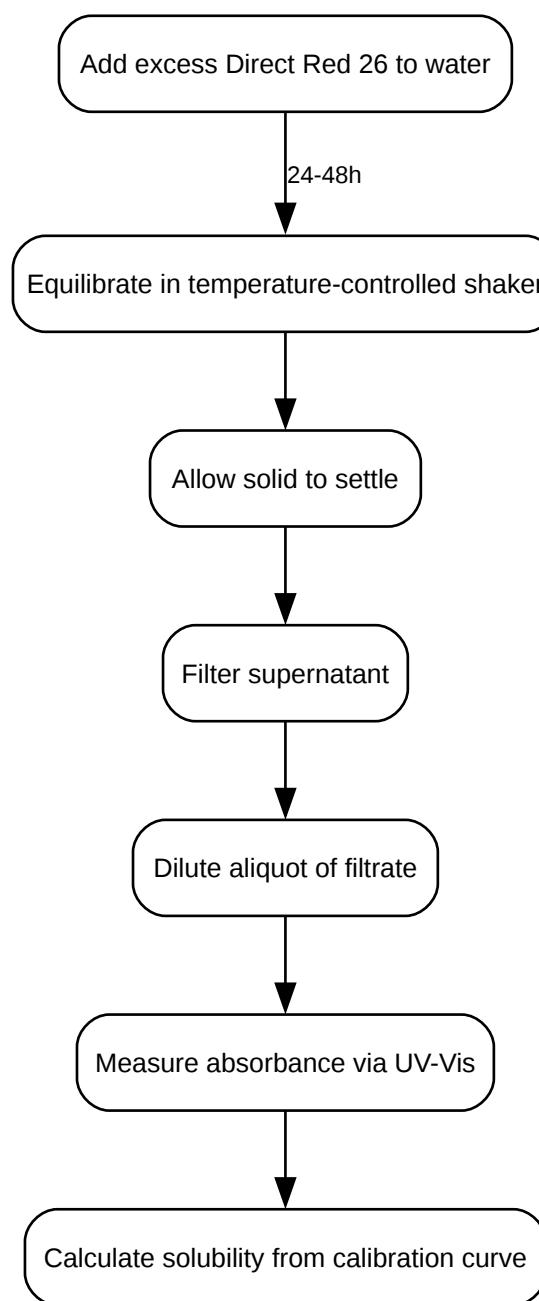
- **Reaction with Reducing Agents:** Reducing agents, such as sodium dithionite ($Na_2S_2O_4$), can also cleave the azo bond, typically yielding aromatic amines. This reaction is a common method for the reductive decolorization of azo dyes in wastewater treatment.

Spectroscopic Properties

The color of **Direct Red 26** is due to its absorption of light in the visible region of the electromagnetic spectrum. Azo dyes typically exhibit strong absorption bands in the visible region. While a specific UV-Visible absorption spectrum for **Direct Red 26** in water was not found in the available literature, azo dyes with extended conjugation generally have absorption maxima (λ_{max}) in the 400-600 nm range. The exact λ_{max} would be influenced by the specific aromatic structures and substituents present in the molecule.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical properties of dyes like **Direct Red 26**.


Determination of Aqueous Solubility

Objective: To quantify the solubility of **Direct Red 26** in water at a specific temperature.

Methodology:

- **Preparation of Supersaturated Solution:** Add an excess amount of **Direct Red 26** powder to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a shaker bath) set to the desired temperature (e.g., 25 °C).
- **Equilibration:** Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.
- **Separation of Undissolved Solid:** Allow the solution to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe fitted with a fine filter (e.g., 0.45 μ m) to remove any suspended particles.

- Quantification: Dilute the filtered supernatant with a known volume of deionized water to a concentration that falls within the linear range of a UV-Visible spectrophotometer.
- Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_{max}) for **Direct Red 26**.
- Calculation: Calculate the concentration of the dye in the original saturated solution using a pre-established calibration curve of absorbance versus concentration. The solubility is then expressed in g/L.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for determining the aqueous solubility of a dye.

Assessment of pH Stability

Objective: To evaluate the degradation kinetics of **Direct Red 26** at different pH values.

Methodology:

- Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).
- Preparation of Dye Solutions: Prepare a stock solution of **Direct Red 26** of known concentration. Add a small aliquot of the stock solution to each buffer solution to achieve the desired initial concentration.
- Incubation: Store the solutions in sealed containers at a constant temperature in the dark to prevent photodegradation.
- Sampling and Analysis: At regular time intervals, withdraw a sample from each solution and measure its absorbance at the λ_{max} using a UV-Visible spectrophotometer.
- Data Analysis: Plot the natural logarithm of the absorbance (or concentration) versus time for each pH value. If the degradation follows first-order kinetics, the plot will be linear.
- Kinetic Parameters: Determine the degradation rate constant (k) from the slope of the line. The half-life ($t_{1/2}$) can then be calculated using the equation $t_{1/2} = 0.693/k$.

Evaluation of Photostability

Objective: To determine the rate of photodegradation of **Direct Red 26** upon exposure to a specific light source.

Methodology:

- Preparation of Dye Solution: Prepare a solution of **Direct Red 26** of known concentration in a suitable solvent (e.g., water).

- Light Exposure: Place the solution in a quartz cuvette and expose it to a controlled light source (e.g., a xenon lamp with appropriate filters to simulate sunlight or a specific UV wavelength). A control sample should be kept in the dark at the same temperature.
- Spectroscopic Monitoring: At regular time intervals, record the full UV-Visible absorption spectrum of the solution.
- Data Analysis: Monitor the decrease in absorbance at the λ_{max} over time.
- Quantum Yield Calculation (Advanced): For a more quantitative measure, the photobleaching quantum yield can be determined by measuring the photon flux of the light source and the number of dye molecules degraded over a specific time.

Conclusion

Direct Red 26 is a complex double azo dye with properties largely defined by its molecular structure. Its water solubility is a key feature for its use as a direct dye. While specific quantitative data on its solubility, stability, and reactivity are not extensively available in public literature, its chemical behavior can be inferred from the general properties of azo dyes. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these properties, which is essential for its application in research and development and for understanding its environmental fate and toxicological profile. Further research to quantify the physicochemical parameters of **Direct Red 26** would be beneficial for a more complete understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Direct Red 26]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14148512#what-are-the-chemical-properties-of-direct-red-26>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com